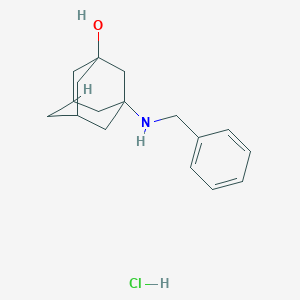
N-(3-ethoxypropyl)-3-phenylacrylamide
Descripción general
Descripción
N-(3-ethoxypropyl)-3-phenylacrylamide is a compound that can be expected to exhibit interesting properties due to the presence of the ethoxypropyl and phenylacrylamide functional groups. These features may impart the molecule with specific physical, chemical, and potentially biological characteristics, making it a subject of scientific research.
Synthesis Analysis
The synthesis of similar compounds involves nuanced approaches such as anionic polymerization and reductive amination processes. For instance, living anionic polymerization has been utilized to synthesize well-defined poly(N-isopropylacrylamide) having various stereoregularities, indicating the potential for precision in polymer chain structure manipulation (Ito & Ishizone, 2006). A similar methodological approach could be applied to the synthesis of N-(3-ethoxypropyl)-3-phenylacrylamide.
Molecular Structure Analysis
The molecular structure and elucidation often involve spectroscopic methods such as IR, NMR, and mass spectrometry. A study on related compounds detailed structural characterization via linear-polarized IR-spectroscopy supported by quantum chemical calculations (Kolev & Angelov, 2008), suggesting a methodology for analyzing the molecular structure of N-(3-ethoxypropyl)-3-phenylacrylamide.
Chemical Reactions and Properties
Chemical reactions involving similar compounds highlight the role of functional groups in dictating reactivity. For example, the carbonylation of C-H bonds in the benzene ring of N-arylpyrazoles via ruthenium or rhodium catalysis (Asaumi et al., 2004) showcases the potential for targeted modifications of phenyl-containing compounds like N-(3-ethoxypropyl)-3-phenylacrylamide.
Physical Properties Analysis
The thermoresponsive behavior of polymers containing similar functional groups has been investigated, revealing the significant effect of polymer concentration on the lower critical solution temperature (LCST) behavior (Uğuzdoğan et al., 2005). Such studies can inform on the physical property analysis of N-(3-ethoxypropyl)-3-phenylacrylamide, particularly in polymeric forms.
Chemical Properties Analysis
The synthesis and reactivity of closely related compounds, including their catalytic carbonylation and hydrogen bonding characteristics, have been thoroughly explored (Sagar et al., 2018). These insights into chemical properties can be extrapolated to understand the reactivity and potential applications of N-(3-ethoxypropyl)-3-phenylacrylamide.
Propiedades
IUPAC Name |
(E)-N-(3-ethoxypropyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-12-6-11-15-14(16)10-9-13-7-4-3-5-8-13/h3-5,7-10H,2,6,11-12H2,1H3,(H,15,16)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZFSNQIGJBBGG-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-ethoxypropyl)-3-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4541355.png)

![N-[4-(aminosulfonyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B4541371.png)
![3-amino-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4541377.png)
![N-1,3-benzodioxol-5-yl-2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4541391.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4541395.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(4-isopropylphenyl)thiourea](/img/structure/B4541405.png)


![N-ethyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4541413.png)

![N-[3-(dimethylamino)propyl]-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide](/img/structure/B4541435.png)
![4-methyl-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine](/img/structure/B4541437.png)